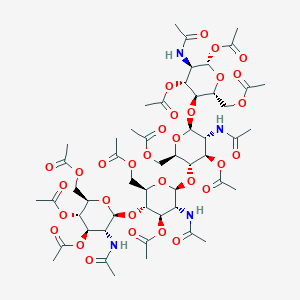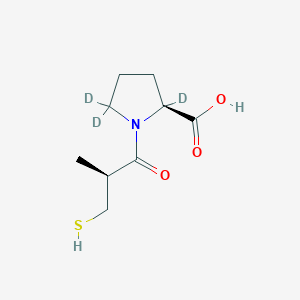
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is a chemical compound with the molecular formula C19H23NO9S and a molecular weight of 441.45 g/mol . This compound is widely employed in the biomedicine sector, displaying immense importance as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions. It is also used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions such as cancer, diabetes, and neurodegenerative disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically involves the acetylation of 2-Pyridyl b-D-thioglucopyranoside. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is extensively used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: To investigate the mechanisms of glycosylation and its role in cellular processes.
Medicine: In the development of therapeutic agents targeting diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: In the synthesis of complex carbohydrates and glycosides for various applications.
Mécanisme D'action
The mechanism of action of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying the enzymatic activity and understanding the role of glycosylation in biological processes. The molecular targets include glycosidases and other enzymes involved in carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiol group.
N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thioureas: Contains a thiourea group and is used in anticancer research.
Uniqueness
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its pyridyl group, which enhances its reactivity and specificity in biochemical assays. This structural feature allows for more precise interactions with enzymes and proteins, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZRMLMASJEHA-FTWQHDNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)


